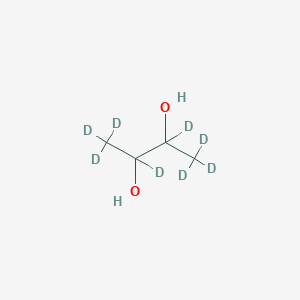
2,3-Butanediol-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Butanediol-d8 is a deuterated form of 2,3-butanediol, an organic compound with the formula (CH₃CHOH)₂. It is classified as a vicinal diol (glycol) and exists as three stereoisomers: two enantiomers and one meso compound. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Butanediol-d8 can be synthesized through the deuteration of 2,3-butanediol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,3-butanediol involves the fermentation of carbohydrates by microorganisms such as Klebsiella pneumoniae and Enterobacter aerogenes. The process can be adapted for the production of this compound by using deuterium-labeled substrates. The fermentation broth is then subjected to separation and purification processes to isolate the deuterated compound .
化学反应分析
Types of Reactions
2,3-Butanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Dehydration: It undergoes dehydration to form butanone (methyl ethyl ketone).
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Dehydration: Acidic catalysts like sulfuric acid (H₂SO₄) are employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Acetoin and diacetyl.
Reduction: Butane.
Dehydration: Butanone.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,3-Butanediol-d8 is used in a wide range of scientific research applications, including:
Chemistry: As a deuterated solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: As a precursor for the synthesis of deuterated polymers and other materials
作用机制
The mechanism of action of 2,3-Butanediol-d8 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer to monitor metabolic processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the kinetics and dynamics of metabolic reactions .
相似化合物的比较
Similar Compounds
1,3-Butanediol: Another isomer of butanediol with different physical and chemical properties.
1,4-Butanediol: Used as an industrial solvent and in the production of plastics and fibers.
Acetoin: A precursor in the biosynthesis of 2,3-butanediol.
Uniqueness
2,3-Butanediol-d8 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .
属性
分子式 |
C4H10O2 |
|---|---|
分子量 |
98.17 g/mol |
IUPAC 名称 |
1,1,1,2,3,4,4,4-octadeuteriobutane-2,3-diol |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3,3D,4D |
InChI 键 |
OWBTYPJTUOEWEK-PIODKIDGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)O |
规范 SMILES |
CC(C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















